molecular formula C19H32O B12633514 (3-Methoxydodecyl)benzene CAS No. 920753-76-0

(3-Methoxydodecyl)benzene

Cat. No.: B12633514
CAS No.: 920753-76-0
M. Wt: 276.5 g/mol
InChI Key: HFDYPMAXFWHIOQ-UHFFFAOYSA-N
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Description

(3-Methoxydodecyl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-methoxydodecyl group. This compound falls under the category of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxydodecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methoxydodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxydodecyl)benzene undergoes various chemical reactions, including:

Major Products: The major products formed from these reactions include benzoic acid derivatives, substituted benzene compounds, and reduced alkylbenzenes .

Scientific Research Applications

Chemistry: In chemistry, (3-Methoxydodecyl)benzene is used as a precursor for the synthesis of various functionalized benzene derivatives. It serves as an intermediate in organic synthesis and is utilized in the development of new materials and compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its role in modulating membrane properties. It is also investigated for its antimicrobial properties and potential use in drug delivery systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug carrier and its ability to enhance the solubility and bioavailability of poorly soluble drugs .

Industry: Industrially, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for applications in the formulation of detergents, emulsifiers, and dispersants .

Mechanism of Action

The mechanism of action of (3-Methoxydodecyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the long alkyl chain contribute to its hydrophobic interactions with lipid bilayers, affecting membrane fluidity and permeability. This compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species .

Comparison with Similar Compounds

  • (3-Methoxyphenyl)benzene
  • (3-Methoxypropyl)benzene
  • (3-Methoxybutyl)benzene

Comparison: Compared to other similar compounds, (3-Methoxydodecyl)benzene has a longer alkyl chain, which enhances its hydrophobicity and affects its solubility and interaction with lipid membranes. This unique feature makes it particularly useful in applications requiring strong hydrophobic interactions, such as in surfactants and drug delivery systems .

Properties

CAS No.

920753-76-0

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

3-methoxydodecylbenzene

InChI

InChI=1S/C19H32O/c1-3-4-5-6-7-8-12-15-19(20-2)17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3

InChI Key

HFDYPMAXFWHIOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC1=CC=CC=C1)OC

Origin of Product

United States

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